Erucyl oleate

Description

Contextualization of Wax Esters in Biological Systems

Wax esters, a class of neutral lipids, are esters formed from a long-chain fatty acid and a long-chain fatty alcohol. britannica.comlipotype.com These molecules are found across a wide array of organisms, from microorganisms to plants and animals, where they fulfill a variety of critical biological roles. mdpi.com Their inherent hydrophobicity makes them excellent for functions such as providing a waterproof barrier on plant leaves and the cuticles of insects. britannica.comlipotype.comnih.gov

In the marine environment, wax esters are particularly significant. They serve as a major form of energy storage for many organisms, including plankton, crustaceans, and various fish species. britannica.comnih.gov Due to their low density, some marine animals utilize wax esters to regulate buoyancy. nih.govpsu.edu For instance, certain fish store these lipids in their swimbladders or other tissues for this purpose. nih.govpsu.edu In mammals, wax esters are key components of the secretions from sebaceous and meibomian glands, contributing to skin and eye protection, respectively. lipotype.com The biosynthesis of wax esters is a complex process catalyzed by specific enzymes, such as wax ester synthase, which facilitates the esterification of a fatty alcohol with a fatty acyl-CoA. mdpi.comontosight.ai

Structural Characteristics of Erucyl Oleate (B1233923): Fatty Alcohol and Fatty Acid Moiety Considerations

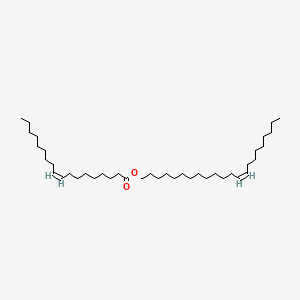

Erucyl oleate is chemically defined as the ester formed from the reaction of erucyl alcohol and oleic acid. cir-safety.org Its molecular formula is C40H76O2, and it has a molecular weight of approximately 589.03 g/mol . nih.gov

The structure of this compound is characterized by its two principal components:

Erucyl Alcohol Moiety: Erucyl alcohol ((13Z)-docos-13-en-1-ol) is a long-chain monounsaturated fatty alcohol with 22 carbon atoms and one double bond. justia.comacs.org

Oleic Acid Moiety: Oleic acid ((9Z)-octadec-9-enoic acid) is a monounsaturated fatty acid with 18 carbon atoms and one double bond. libretexts.orgcsbsju.edu

The ester bond in this compound connects the hydroxyl group of erucyl alcohol to the carboxyl group of oleic acid. The presence of unsaturation in both the fatty alcohol and fatty acid chains influences the physical properties of the molecule, such as its melting point and fluidity. wikipedia.org

The biosynthesis of the precursor molecules for this compound involves distinct metabolic pathways. Oleic acid is synthesized from stearoyl-CoA through the action of stearoyl-CoA desaturase. nih.gov The biosynthesis of erucic acid, a related very-long-chain fatty acid, occurs through the elongation of oleic acid, a process that has been studied in plants like Brassica rapa. nih.gov Erucyl alcohol is subsequently formed by the reduction of erucic acid. jst.go.jp

Significance of this compound in Lipidomics Research

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. metabolomicscentre.caresearchgate.net This field aims to identify and quantify the complete lipid profile (the lipidome) of a cell, tissue, or organism and to understand how these lipids are involved in health and disease. metabolomicscentre.caresearchgate.net Advanced analytical techniques, primarily mass spectrometry coupled with chromatography, are central to lipidomics research, allowing for the sensitive and specific detection of a vast number of lipid species. mdpi.comallumiqs.com

This compound and other wax esters are subjects of interest in lipidomics for several reasons. The analysis of specific wax esters can provide insights into metabolic processes and serve as potential biomarkers. For instance, changes in the composition of wax esters in sebaceous secretions could be indicative of skin disorders. In marine ecosystems, the lipidomic profiling of organisms can reveal details about their diet and energy metabolism. nih.gov

Recent lipidomics studies have highlighted the distinct remodeling of lipid profiles, including triglycerides and phospholipids (B1166683), in response to different fatty acids like oleate. nih.gov For example, research on hepatocytes has shown that treatment with oleate leads to the accumulation of lipid droplets, which can act as intracellular mechanical stressors. nih.gov Furthermore, comparative analyses in fatty liver models have demonstrated that sex hormones can modulate lipid droplet accumulation and the expression of related regulatory genes in the presence of oleate. nih.gov These types of detailed lipidomic investigations underscore the importance of characterizing individual lipid molecules like this compound to understand complex biological phenomena.

Properties

CAS No. |

85617-81-8 |

|---|---|

Molecular Formula |

C40H76O2 |

Molecular Weight |

589.0 g/mol |

IUPAC Name |

[(Z)-docos-13-enyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h17-19,24H,3-16,20-23,25-39H2,1-2H3/b19-17-,24-18- |

InChI Key |

TXZRBCSUYLEATA-GALHSAGASA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Occurrence of Precursor Fatty Acids in Oleaginous Biomass

The primary precursors for erucyl oleate (B1233923) are erucic acid and oleic acid. Their distribution in natural oleaginous (oil-bearing) sources is distinct and critical to understanding their availability.

Erucic Acid Distribution in Plant Species

Erucic acid (cis-13-docosenoic acid) is a very-long-chain fatty acid (VLCFA) that is not widely distributed in the plant kingdom. Its accumulation in significant quantities is primarily characteristic of the seed oil of species within the Brassicaceae (mustard) family. Plants have been specifically bred to produce high levels of this fatty acid for industrial applications, resulting in High Erucic Acid Rapeseed (HEAR) cultivars, which are distinct from canola (Low Erucic Acid Rapeseed) varieties used for food.

Key plant sources rich in erucic acid include:

High Erucic Acid Rapeseed (HEAR) (Brassica napus, Brassica rapa): These cultivars are the primary commercial source, with erucic acid content typically ranging from 40% to over 60% of the total fatty acids in the seed oil.

Crambe (Crambe abyssinica): This dedicated industrial oilseed crop is highly valued for its exceptionally high and consistent erucic acid content, often reaching 55-60%.

Mustard Species (Brassica juncea, Sinapis alba): Various mustard species produce oils containing significant levels of erucic acid, generally in the range of 20% to 50%.

Wallflower (Erysimum perofskianum): The seed oil of this species is also a notable source, with reported erucic acid levels around 50%.

| Plant Species | Scientific Name | Typical Erucic Acid Content (% of total fatty acids) |

|---|---|---|

| High Erucic Acid Rapeseed (HEAR) | Brassica napus | 40% - 60% |

| Crambe | Crambe abyssinica | 55% - 60% |

| Brown Mustard | Brassica juncea | 25% - 50% |

| White Mustard | Sinapis alba | 20% - 40% |

| Wallflower | Erysimum perofskianum | ~50% |

Oleic Acid Distribution in Natural Sources

In contrast to erucic acid, oleic acid (cis-9-octadecenoic acid) is one of the most abundant fatty acids in nature, found ubiquitously in plant and animal triglycerides. It is the major fatty acid in many of the world's most common vegetable oils. Plant breeding programs have also developed "high-oleic" varieties of several crops to produce oils with enhanced stability and specific functional properties.

Key natural sources rich in oleic acid include:

Olive Oil (Olea europaea): Considered the archetypal high-oleic oil, with concentrations typically ranging from 55% to 83%.

High-Oleic Sunflower Oil (Helianthus annuus): Genetically selected cultivars produce oil with oleic acid levels consistently exceeding 80%.

High-Oleic Safflower Oil (Carthamus tinctorius): Like sunflower, high-oleic varieties have been developed to yield oil with over 75% oleic acid.

Canola Oil (Brassica napus): Standard food-grade canola oil (low in erucic acid) is a significant source, containing approximately 60% oleic acid.

Almond Oil (Prunus dulcis): Contains high levels of oleic acid, typically between 62% and 86%.

| Natural Source | Typical Oleic Acid Content (% of total fatty acids) |

|---|---|

| Olive Oil | 55% - 83% |

| High-Oleic Sunflower Oil | >80% |

| High-Oleic Safflower Oil | >75% |

| Canola Oil (Low Erucic Rapeseed) | ~60% |

| Almond Oil | 62% - 86% |

| Avocado Oil | 50% - 74% |

Biosynthesis of Erucic Acid in Plant Embryos

The biosynthesis of erucic acid is a specialized metabolic process that occurs in the developing embryos of certain plant species. It is not synthesized de novo but rather through the modification of a pre-existing fatty acid.

Elongation of Oleic Acid as a Biosynthetic Precursor

The direct biosynthetic precursor for erucic acid (C22:1) is oleic acid (C18:1). The synthesis occurs via a pathway of carbon chain elongation. This process involves the sequential addition of two-carbon units to the carboxyl end of the fatty acid chain. The pathway proceeds in two distinct elongation steps:

Step 1: Oleic acid (C18:1) is elongated to eicosenoic acid (C20:1).

Step 2: Eicosenoic acid (C20:1) is further elongated to erucic acid (C22:1).

This entire process takes place in the cytoplasm, specifically associated with the endoplasmic reticulum (ER) of the seed's cotyledon or endosperm cells. For the elongation to occur, the fatty acid must first be activated to its coenzyme A (CoA) thioester form. Therefore, the true substrate for the elongation machinery is oleoyl-CoA.

Enzymatic Systems Involved in Long-Chain Fatty Acid Elongation

The elongation of oleoyl-CoA is catalyzed by a multi-enzyme membrane-bound complex known as the fatty acid elongase (FAE) system. This system performs a cycle of four sequential reactions for each two-carbon unit added. The four core enzymes are:

3-Ketoacyl-CoA Synthase (KCS): This is the key condensing enzyme that catalyzes the first and rate-limiting step of the elongation cycle. It combines the acyl-CoA substrate (e.g., oleoyl-CoA) with a two-carbon donor, malonyl-CoA. The specificity of the KCS enzyme is the primary determinant of which fatty acids are elongated and is the main genetic factor distinguishing high-erucic acid plants from low-erucic acid plants. The gene encoding this enzyme in Brassicaceae is often referred to as FAE1.

3-Ketoacyl-CoA Reductase (KCR): The product of the KCS reaction is reduced by KCR using NADPH as the reducing agent.

3-Hydroxyacyl-CoA Dehydratase (HCD): This enzyme removes a molecule of water from the product of the KCR reaction.

Enoyl-CoA Reductase (ECR): The final step in the cycle is a second reduction, also using NADPH, which forms the elongated, saturated acyl-CoA, now two carbons longer than the starting substrate.

This four-step cycle repeats to extend eicosenoyl-CoA to erucyl-CoA.

Metabolic Intermediates and Pathways in Erucic Acid Biogenesis

The biogenesis of erucic acid is a well-defined pathway involving specific activated intermediates. The carbon donor for each elongation step is malonyl-CoA.

The pathway can be summarized as:

Start: Oleoyl-CoA (C18:1-CoA) enters the FAE complex.

Cycle 1: Through the four enzymatic reactions (KCS, KCR, HCD, ECR), one molecule of malonyl-CoA donates two carbons, producing Eicosenoyl-CoA (C20:1-CoA) .

Cycle 2: Eicosenoyl-CoA serves as the substrate for a second round of elongation, again utilizing the FAE complex and malonyl-CoA, to produce Erucyl-CoA (C22:1-CoA) .

Once synthesized, erucyl-CoA is rapidly channeled into the synthesis of storage lipids, primarily triacylglycerols (TAGs), which accumulate in oil bodies within the seed. This incorporation into the glycerol (B35011) backbone is catalyzed by acyltransferases, such as lysophosphatidic acid acyltransferase (LPAAT), which show specificity for very-long-chain fatty acyl-CoAs like erucyl-CoA. This efficient channeling prevents the accumulation of free VLCFAs and ensures their stable storage as TAGs.

| Metabolic Intermediate | Fatty Acyl Chain | Carbon Chain Length | Role in Pathway |

|---|---|---|---|

| Oleoyl-CoA | C18:1 (Δ9) | 18 | Initial substrate for the FAE complex |

| Malonyl-CoA | C3 | 3 | Two-carbon donor for each elongation cycle |

| Eicosenoyl-CoA | C20:1 (Δ11) | 20 | Intermediate product after the first elongation cycle |

| Erucyl-CoA | C22:1 (Δ13) | 22 | Final product of the elongation pathway; precursor for TAG synthesis |

Potential for De Novo Biosynthesis of Erucyl Oleate in Nature

The de novo biosynthesis of the complete this compound molecule within a single organism is biochemically plausible, although it has not been specifically documented. This potential hinges on an organism's ability to synthesize both precursors—erucic acid and oleyl alcohol—and possess the necessary enzymatic machinery for their final esterification.

The general pathway for wax ester biosynthesis in nature involves two key enzymatic steps following the formation of the necessary fatty acyl-CoAs: researchgate.netnih.gov

Alcohol Formation: A portion of the fatty acyl-CoA pool is reduced to primary fatty alcohols by a fatty acyl-CoA reductase (FAR). researchgate.netoup.com

Esterification: A wax synthase (WS) enzyme catalyzes the transfer of a fatty acyl group from a fatty acyl-CoA molecule to a fatty alcohol, forming the wax ester. researchgate.netoup.comnumberanalytics.com

Given this framework, the de novo synthesis of this compound would require an organism to:

Synthesize oleic acid, a nearly ubiquitous fatty acid in plants and animals. psu.edu

Possess the fatty acid elongase (FAE) system to convert a portion of the oleoyl-CoA pool into erucyl-CoA. Current time information in Portland, OR, US.expasy.org

Possess a fatty acyl-CoA reductase (FAR) to convert another portion of the oleoyl-CoA pool into oleyl alcohol. mdpi.com

Possess a wax synthase (WS) enzyme that can utilize erucyl-CoA as the acyl donor and oleyl alcohol as the acyl acceptor (or alternatively, oleoyl-CoA and erucyl alcohol).

The biosynthesis of complex liquid wax esters is well-studied in the jojoba plant (Simmondsia chinensis), which stores these compounds in its seeds instead of triacylglycerols. mdpi.comchalmers.se Jojoba produces a variety of wax esters composed of very-long-chain monounsaturated fatty acids and alcohols. mdpi.com The enzymes involved, particularly the jojoba wax synthase, have been shown to have a relatively broad substrate specificity, capable of combining various long-chain fatty acids and alcohols. oup.com This precedent suggests that a wax synthase in another organism could potentially catalyze the esterification of erucic acid and oleyl alcohol if both precursors were available in the same cellular compartment (the ER). researchgate.netfrontiersin.org Therefore, the co-existence of the pathways for erucic acid and oleyl alcohol synthesis, coupled with a suitable wax synthase, makes the natural de novo biosynthesis of this compound a theoretical possibility.

Synthetic Methodologies for Erucyl Oleate and Analogues

Chemical Synthesis Approaches

The synthesis of erucyl oleate (B1233923), a wax ester, is primarily achieved through established esterification and transesterification reactions. These methods involve the formation of an ester bond between an alcohol and a carboxylic acid or another ester.

Direct esterification is a fundamental and widely used method for producing wax esters like erucyl oleate. The reaction involves the combination of a carboxylic acid (oleic acid) with a long-chain fatty alcohol (erucyl alcohol) to form the ester and water as a byproduct. chemguide.co.ukyoutube.com This process is typically slow and reversible, necessitating the use of a catalyst and often the removal of water to drive the reaction toward the product side. chemguide.co.uk

The general equation for this reaction is: Oleic Acid + Erucyl Alcohol ⇌ this compound + Water

A study on the esterification of oleic acid with oleyl alcohol, a structurally similar analogue, found the reaction to be second-order in the temperature range of 150 to 200°C when the water of reaction was continuously removed. njit.edu

Homogeneous catalysts are soluble in the reaction medium and are effective in accelerating esterification. Common catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. chemguide.co.uknih.govnjit.edu

Research on the synthesis of oleyl oleate demonstrated that p-toluenesulfonic acid is an effective catalyst, with the reaction rate showing a linear dependence on the catalyst's concentration. njit.edu While homogeneous catalysts exhibit high activity, they present several disadvantages, including equipment corrosion, safety risks, and difficulties in separation from the final product, which can lead to tedious work-up procedures and increased waste generation. nih.govrasayanjournal.co.inresearchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. They have gained considerable attention because they mitigate many of the problems associated with homogeneous catalysts. nih.govrasayanjournal.co.in Their advantages include easier separation from the product mixture (often by simple filtration), potential for regeneration and reuse, reduced corrosion problems, and fewer environmental concerns. nih.govrasayanjournal.co.in

In a study focused on synthesizing the analogue oleyl oleate, various acidic heterogeneous catalysts were tested. The catalytic activities of Sodium Hydrogen Sulfate (NaHSO₄), Tin(II) Chloride dihydrate (SnCl₂·2H₂O), and Sodium Dihydrogen Phosphate (NaH₂PO₄) were compared. NaHSO₄ was identified as the most active catalyst, attributed to its high acidity. rasayanjournal.co.in

| Catalyst | Yield (%) | Reaction Conditions |

|---|---|---|

| Sodium Hydrogen Sulfate (NaHSO₄) | 76.3 | Temperature: 90°C; Time: 2h; Molar Ratio: 1:1; Catalyst Amount: 4.2 wt% |

| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 59.1 | |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 48.2 |

The yield of wax esters is highly dependent on reaction parameters such as temperature, reaction time, substrate molar ratio, and catalyst concentration. Optimizing these variables is crucial for achieving high conversion rates.

Studies on the synthesis of oleyl oleate have identified optimal conditions for maximizing yield. One study using NaHSO₄ as a heterogeneous catalyst found that the highest yield was achieved at a higher temperature and specific catalyst loading over an extended period. rasayanjournal.co.in Another optimization study using response surface methodology (RSM) achieved a high yield under milder temperature conditions but with a significantly different molar ratio. ikm.org.my

| Parameter | Study 1 (Heterogeneous Catalyst) rasayanjournal.co.in | Study 2 (Response Surface Methodology) ikm.org.my |

|---|---|---|

| Catalyst | Sodium Hydrogen Sulfate (NaHSO₄) | Not specified |

| Temperature | 130°C | 53.9°C |

| Reaction Time | 8 hours | 3 hours 30 minutes |

| Molar Ratio (Acid:Alcohol) | 1:1 | 2:24 |

| Catalyst Amount | 9.9 wt% | Not specified |

| Agitation Speed | Not specified | 172.9 rpm |

| Maximum Yield (%) | 96.8% | 96.0% |

The activation energy for the uncatalyzed esterification of oleic acid with oleyl alcohol was determined to be 13,650 calories per gram-mole, while the p-toluenesulfonic acid-catalyzed reaction had a lower activation energy of 9,730 calories per gram-mole, highlighting the efficiency of the catalyst. njit.edu

Transesterification is an alternative route for producing wax esters. This process involves the reaction of an existing ester, such as a methyl or ethyl oleate, with an alcohol. In the context of this compound synthesis, this would involve reacting an alkyl oleate with erucyl alcohol in the presence of a catalyst.

This method is widely used in the production of fatty acid ethyl esters (FAEEs) from triglycerides found in vegetable oils and industrial waste. ucp.pt For example, the synthesis of ethyl oleate can be achieved through the transesterification of triglycerides with ethanol, using a catalyst like sodium hydroxide. ucp.pt The reaction shifts the fatty acid from the glycerol (B35011) backbone to the ethanol molecule, producing ethyl esters and glycerol. ucp.pt

By analogy, a potential synthetic route for this compound is the transesterification of methyl oleate or ethyl oleate with erucyl alcohol. The general reaction is: Alkyl Oleate + Erucyl Alcohol ⇌ this compound + Alkyl Alcohol

This process can be advantageous when starting from purified alkyl esters rather than free fatty acids.

The availability of the long-chain alcohol precursors is essential for the synthesis of the corresponding wax esters.

Erucyl Alcohol ((13Z)-docosen-1-ol) is a long-chain, monounsaturated fatty alcohol. cymitquimica.comnih.gov It is derived from natural sources, primarily from erucic acid, which is a major component of oils from plants like rapeseed and mustard. cymitquimica.com The synthesis typically involves the reduction of erucic acid or its esters.

Oleyl Alcohol (cis-9-octadecen-1-ol) is another important unsaturated fatty alcohol. It can be produced via the hydrogenation of oleic acid esters. wikipedia.org A key method for this conversion is the Bouveault–Blanc reduction, which uses metallic sodium in ethanol. This specific reduction technique is advantageous because it selectively reduces the ester functional group to an alcohol while preserving the carbon-carbon double bond in the fatty acid chain, which would be reduced by conventional catalytic hydrogenation. wikipedia.org The oleate esters required for this process are readily obtained from natural fats and oils such as olive oil, beef fat, and fish oil. wikipedia.org

Direct Esterification Reactions

Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis has emerged as a powerful tool in oleochemistry for producing high-value esters like this compound. This approach leverages the catalytic prowess of enzymes, primarily lipases, to facilitate esterification under environmentally benign conditions, avoiding the high temperatures, pressures, and harsh catalysts associated with conventional chemical methods nih.gov. The inherent selectivity of enzymes reduces the formation of byproducts, simplifying purification processes and improving product quality vito.beresearchgate.net.

Lipase-Catalyzed Esterification

Lipase-catalyzed esterification is the most prominent enzymatic route for synthesizing wax esters. Lipases (EC 3.1.1.3) are hydrolases that can efficiently catalyze the formation of ester bonds in non-aqueous or low-water environments, reversing their natural hydrolytic function nih.gov. This reaction typically involves the direct esterification of a fatty acid (e.g., oleic acid) with a fatty alcohol (e.g., erucyl alcohol). The process is valued for its high yields and the production of pure, colorless, and odorless products researchgate.net.

The choice of lipase (B570770) is critical to the success of the esterification process. Among the various lipases available, Lipase B from the yeast Candida antarctica (CALB) is one of the most widely used and effective biocatalysts for ester synthesis nih.govnih.gov. Its popularity stems from its high stability at various temperatures, tolerance to organic solvents, and broad substrate specificity nih.gov.

CALB is most commonly employed in an immobilized form, with Novozym 435 being a well-known commercial preparation where the enzyme is fixed on a macroporous acrylic resin nih.govnih.gov. Immobilization offers several advantages:

Enhanced Stability : Immobilization can protect the enzyme structure, leading to greater thermal and operational stability.

Reusability : The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, which is crucial for economic viability researchgate.net.

Improved Activity : For lipases, immobilization on hydrophobic supports can induce an "interfacial activation," locking the enzyme in its open, active conformation and thereby increasing its catalytic activity mdpi.com.

Characterization of immobilized CALB often involves analyzing its activity under different conditions, such as in the presence of various solvents or at different pH levels, to ensure optimal performance in the desired reaction nih.govmdpi.com. While generally considered non-regiospecific, studies have shown that immobilized CALB can exhibit distinct sn-1,3 regiospecificity in certain interesterification reactions, a characteristic that can be exploited for producing structured lipids nih.gov.

Table 1: Comparison of Different Lipase Preparations Used in Ester Synthesis

| Lipase Source | Form | Support Material (if immobilized) | Key Characteristics |

| Candida antarctica B (CALB) | Immobilized (e.g., Novozym 435) | Macroporous acrylic resin | High thermal and solvent stability, broad substrate spectrum, widely used commercially nih.govnih.govnih.gov. |

| Rhizomucor miehei | Immobilized (e.g., Lipozyme RM IM) | Ion-exchange resin | sn-1,3 regiospecific, effective for transesterification nih.gov. |

| Burkholderia cepacia | Bioprinted | Alginate/gelatin | Shows high productivity, especially under microwave irradiation mdpi.com. |

| Candida rugosa | Immobilized | Celite | Activity enhanced by immobilization ui.ac.id. |

The reaction medium plays a pivotal role in lipase-catalyzed esterification, influencing enzyme activity, stability, and selectivity researchgate.net. While organic solvents have traditionally been used, there is a strong and growing trend towards solvent-free systems (SFS) semanticscholar.orgulpgc.es.

Solvent-Free Systems (SFS): Performing the esterification in a solvent-free medium, where the substrates themselves act as the solvent, offers numerous advantages. These include higher reactant concentrations leading to better volumetric productivity, elimination of costly and energy-intensive solvent recovery steps, reduced environmental impact, and simplified product purification semanticscholar.orgulpgc.es. Many studies on the synthesis of cosmetic esters, such as decyl oleate and geranyl oleate, have demonstrated high conversion rates (over 90%) in solvent-free conditions semanticscholar.orgnih.gov. The liquid nature of substrates like oleic acid and erucyl alcohol makes them ideal candidates for SFS.

Organic Solvents: When solvents are necessary, particularly for solid substrates or to reduce viscosity, non-polar, hydrophobic solvents like hexane or isooctane are generally preferred. Lipases tend to be more stable in such solvents compared to polar ones researchgate.net. The choice of solvent can significantly affect reaction kinetics and equilibrium position.

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be optimized.

Enzyme Load: The amount of enzyme used is a critical factor. Generally, increasing the enzyme concentration leads to a higher initial reaction rate and greater conversion, as more catalytic sites are available nih.govtandfonline.com. However, there is an optimal loading point. Beyond this point, the conversion may plateau or even decrease due to mass transfer limitations or substrate inhibition, and the process becomes less cost-effective tandfonline.commdpi.com. For the synthesis of chlorogenic acid esters, a maximum conversion of 95.3% was achieved with an enzyme dosage of 50 mg nih.gov.

Substrate Molar Ratio: Esterification is a reversible reaction. To shift the equilibrium towards the product (this compound), an excess of one of the substrates is typically used, in accordance with Le Châtelier's principle nih.gov. In wax ester synthesis, it is common to use an excess of the alcohol. For example, the optimal production of oleyl oleate was achieved with a 2:1 molar ratio of oleyl alcohol to oleic acid upm.edu.my. Similarly, a study on geranyl oleate synthesis found a 5:1 molar ratio of geraniol to oleic acid to be optimal, resulting in a 93% conversion nih.gov. However, a very high concentration of one substrate can sometimes lead to enzyme inhibition researchgate.net.

Table 2: Examples of Optimized Conditions in Lipase-Catalyzed Ester Synthesis

| Ester Product | Lipase | Molar Ratio (Alcohol:Acid) | Enzyme Load | Temperature | Max. Conversion/Yield | Reference |

| Oleyl Oleate | Novozym 435 | 2:1 | 0.2-0.4 g | 40-50°C | >95% | upm.edu.my |

| Geranyl Oleate | Novozym 435 | 5:1 | 10 wt% | 40°C | ~93% | nih.gov |

| Decyl Oleate | Fermase CALB™ 10000 | 2:1 | 1.8% (w/w) | 45°C | 97.14% | semanticscholar.org |

| Ethyl Acetate | Novozym 435 | 4:1 | 6% (w/v) | - | - | tandfonline.com |

Novel Enzyme Discovery for Fatty Acid Derivatization

While lipases are the workhorses for ester synthesis, the field of biocatalysis is continually expanding through the discovery and engineering of new enzymes. For wax ester biosynthesis, two key enzyme types are involved in natural pathways: fatty acyl-CoA reductases (FARs) and wax synthases (WS) nih.govnih.gov.

A wax synthase, specifically a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), is the final enzyme in the biosynthetic pathway, catalyzing the esterification of a fatty alcohol with a fatty acyl-CoA nih.gov. Research into WS/DGAT enzymes from various bacteria, such as Marinobacter aquaeolei and Acinetobacter baylyi, has revealed that these enzymes have broad and sometimes different substrate specificities nih.gov. This diversity presents an opportunity to identify novel biocatalysts that may be more efficient or selective for producing specific wax esters like this compound. Cloning and expressing these enzymes in microbial hosts could pave the way for whole-cell biocatalytic processes or the development of new immobilized enzyme preparations for fatty acid derivatization nih.govclinicalresearchnewsonline.com.

Process Intensification Strategies in Enzymatic Synthesis

To enhance the efficiency and commercial viability of enzymatic ester synthesis, various process intensification strategies are employed. These techniques aim to increase reaction rates, reduce reaction times, and lower energy consumption nih.govresearchgate.net.

Ultrasound-Assisted Synthesis: The application of ultrasound (sonication) can significantly accelerate enzymatic reactions tandfonline.com. Ultrasound waves create cavitation microbubbles in the liquid medium; their collapse generates intense local heating, pressure, and shear forces semanticscholar.org. This effect enhances the mass transfer of substrates to the enzyme's active site, which is particularly beneficial in heterogeneous systems involving immobilized enzymes or immiscible substrates nih.gov. Studies have shown that ultrasound assistance can lead to high product yields (e.g., up to 95% for xylityl fatty esters) in significantly shorter reaction times (e.g., 90 minutes) nih.govresearchgate.net. For decyl oleate synthesis, ultrasound irradiation helped achieve a 97.14% yield in just 25 minutes semanticscholar.org.

Microwave-Assisted Synthesis: Microwave irradiation is another effective tool for process intensification nih.govresearchgate.net. Microwaves interact directly with polar molecules in the reaction mixture, causing rapid and uniform heating mdpi.com. This can increase enzyme activity and dramatically reduce reaction times. For example, the synthesis of isopropyl myristate under microwave irradiation was completed in 25 minutes, compared to 24 hours under conventional heating, representing a 33-fold increase in productivity mdpi.com. Microwave-assisted synthesis is particularly well-suited for solvent-free reactions and can improve enzyme stability compared to conventional heating methods researchgate.netresearchgate.net. The combination of microwave energy and biocatalysis has been shown to be a powerful synergy for preparative esterification reactions researchgate.netmdpi.com.

These intensification strategies, by overcoming mass transfer limitations and accelerating reaction kinetics, are key to developing highly efficient and economical biocatalytic processes for the production of this compound and other valuable wax esters.

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Esterification Reactions

The formation of erucyl oleate (B1233923) from oleic acid and erucyl alcohol typically proceeds via an acid-catalyzed esterification mechanism, commonly known as Fischer esterification. This reversible reaction involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.comscielo.br

The mechanistic pathway can be described in several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the oleic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The erucyl alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the oxonium ion (the part originating from the erucyl alcohol) to one of the hydroxyl groups. This creates a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final product, erucyl oleate.

Since the reaction is reversible, the removal of water as it is formed is essential to drive the equilibrium towards the formation of the ester product, thereby increasing the yield. scielo.brdss.go.th

Kinetic Modeling of this compound Synthesis

Kinetic modeling is employed to describe the rate at which this compound is synthesized and to understand how different variables influence this rate. For the esterification of fatty acids, pseudo-homogeneous models are often proposed. ekb.eg The synthesis of oleate esters has been successfully described using second-order kinetic models. researchgate.netnih.gov

A general rate equation for a reversible second-order reaction can be expressed as: Rate = k_f[Oleic Acid][Erucyl Alcohol] - k_r[this compound][Water] where:

k_f is the forward reaction rate constant.

k_r is the reverse reaction rate constant.

The terms in brackets represent the concentrations of the reactants and products.

In some cases, particularly when one reactant (like the alcohol) is used in significant excess, the reaction can be modeled using pseudo-first-order kinetics with respect to the limiting reactant (oleic acid). ijnc.ir For enzymatic synthesis, more complex models like the Ping-Pong Bi-Bi mechanism are used, and factors such as mass transfer between different phases (e.g., an aqueous enzyme phase and an organic substrate phase) may need to be considered in a biphasic model. researchgate.net

The rate constant (k) is a proportionality constant that relates the rate of the reaction to the concentrations of the reactants. It is determined experimentally by measuring the concentration of a reactant or product over time and fitting the data to the integrated rate law corresponding to the determined reaction order. researchgate.net The value of the rate constant is temperature-dependent, a relationship described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where:

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

By determining the rate constant at different temperatures, the activation energy for the reaction can be calculated from the slope of a plot of ln(k) versus 1/T. nih.govekb.eg

| Ester Product | Catalyst | Reaction Order | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) |

|---|---|---|---|---|

| Methyl Oleate | SO3H-functionalized biochar | Second-Order | 81.77 | 0.223 mL mol⁻¹ h⁻¹ (at 80°C) |

| Methyl Oleate | Sulfuric Acid | Pseudo-homogeneous model | 45.51 | Data not specified |

| Methyl Oleate | None (Two-step method) | Second-Order | 115.2 (step 2) | Data not specified |

| Ethyl Oleate | Tungstated Zirconia | Pseudo homogeneous model | Data not specified | Rate increases with temperature |

Catalysts are crucial in the synthesis of this compound as they increase the reaction rate without being consumed in the process. They achieve this by providing an alternative reaction pathway with a lower activation energy. The choice and concentration of the catalyst significantly impact the reaction kinetics.

Homogeneous Acid Catalysts: Mineral acids like sulfuric acid are effective catalysts. An increase in the catalyst concentration generally leads to a higher reaction rate and ester conversion. researchgate.net However, high concentrations can also promote side reactions and increase corrosion issues.

Heterogeneous Solid Acid Catalysts: To overcome the problems associated with homogeneous catalysts (e.g., difficulty in separation), solid acid catalysts such as tungstated zirconia, functionalized biochars, and various metal salts are used. nih.govscialert.netrasayanjournal.co.in The reaction rate is highly dependent on the amount of catalyst used, as a greater amount provides more active sites for the reaction. scialert.net However, an excessive amount can lead to increased viscosity and inhibit the reaction. nih.gov

Enzymatic Catalysts (Biocatalysts): Lipases are enzymes that can catalyze the esterification reaction under milder conditions (e.g., lower temperatures). nih.gov The reaction rate is influenced by factors such as enzyme loading, temperature, and substrate molar ratio. Increasing the enzyme loading generally increases the conversion rate up to a certain point where the rate may plateau. nih.gov

| Catalyst | Reactants | Key Finding |

|---|---|---|

| Sulfuric Acid | Oleic Acid, Methanol (B129727) | Maximum conversion of 88% achieved with 2 wt.% catalyst. ekb.eg |

| Tungstated Zirconia | Oleic Acid, Ethanol | The higher the amount of catalyst, the faster the rate at which equilibrium was reached. scialert.net |

| SO3H-functionalized biochar | Oleic Acid, Methanol | FAME content increased with catalyst amount up to 4.0 wt%, then decreased. nih.gov |

| Candida rugosa lipase (B570770) (CRL) | Phytosterols, Fatty Acids | Optimal conversion achieved at 40°C with 6% enzyme loading. nih.gov |

| NaHSO₄ | Oleic Acid, Oleyl Alcohol | Highest yield (96.8%) achieved with 9.9 wt% catalyst at 130°C. rasayanjournal.co.in |

Mechanisms of Enzymatic Conversion of Fatty Acid Precursors

The enzymatic synthesis of esters like this compound is typically catalyzed by lipases. These reactions offer advantages such as high specificity and mild operating conditions. scielo.br The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. mdpi.com

This mechanism involves two main stages:

Acylation: The lipase enzyme (E) reacts with the acyl donor, which is oleic acid (A). This forms a covalent acyl-enzyme intermediate (E-Acyl), and the first product, water (P), is released. E + A ⇌ E-A ⇌ E-Acyl + P

Deacylation: The acyl-enzyme intermediate then reacts with the nucleophile, erucyl alcohol (B). This leads to the formation of the final ester product, this compound (Q), and the regeneration of the free enzyme (E). E-Acyl + B ⇌ E-Acyl-B ⇌ E + Q

Regio- and Stereoselectivity in Esterification and Related Reactions

Selectivity is a key feature of enzymatic catalysis. While the esterification of a simple primary alcohol like erucyl alcohol with oleic acid does not involve complex stereocenters or multiple reactive sites on the alcohol, the principles of selectivity are paramount in biocatalysis.

Regioselectivity: This refers to the enzyme's ability to distinguish between different functional groups or positions within a molecule. For example, in the interesterification of triglycerides, lipases are known to be highly regioselective, preferentially catalyzing reactions at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, while leaving the sn-2 position intact. aocs.org In the context of producing precursors for this compound, such as isolating oleic acid from a complex lipid mixture, the regioselectivity of lipases can be exploited.

Chemoselectivity: Lipases exhibit high chemoselectivity, meaning they will catalyze the esterification of carboxylic acids and alcohols without promoting side reactions involving other functional groups that might be present on the substrates. This leads to purer products and higher yields compared to some chemical methods. researchgate.net

Stereoselectivity: This is the preference for reacting with one stereoisomer over another. While oleic acid and erucyl alcohol are typically used in their common isomeric forms without chiral centers being involved in the ester bond formation, lipases are capable of high stereoselectivity in reactions involving chiral substrates, making them valuable tools for asymmetric synthesis.

The use of enzymes like Candida rugosa lipase allows for high chemo-, regio-, and enantioselectivity, which is required for producing high-purity esters under mild conditions. researchgate.netresearchgate.net

Derivatization and Chemical Modifications

Epoxidation of Unsaturated Alkyl Oleates

The epoxidation of the double bonds within the erucyl oleate (B1233923) molecule is a significant chemical modification. This reaction transforms the alkene functionalities into epoxide (oxirane) rings, which are highly reactive intermediates for the synthesis of various other functional groups. The general method for the epoxidation of unsaturated fatty acid esters, such as erucyl oleate, involves the use of peroxy acids.

Reaction with Peroxy Acids:

The most common method for epoxidation is the reaction with peroxy acids, which can be pre-formed or generated in situ. Peroxyformic acid and peroxyacetic acid are frequently employed for this purpose. The in situ generation involves the reaction of a carboxylic acid (formic or acetic acid) with hydrogen peroxide, often in the presence of a mineral acid catalyst like sulfuric acid.

The reaction proceeds as follows:

Formation of Peroxy Acid: The carboxylic acid reacts with hydrogen peroxide to form the peroxy acid.

Epoxidation: The peroxy acid then reacts with the double bond of the unsaturated alkyl oleate to form the epoxide and regenerates the carboxylic acid.

Challenges in this process include the potential for the opening of the oxirane ring by the acidic medium, which can lead to the formation of diols and other byproducts. The selectivity of the epoxidation reaction is therefore a critical parameter to control.

Catalytic Systems:

To improve the efficiency and selectivity of the epoxidation reaction, various catalytic systems have been developed. These include:

Homogeneous Catalysts: Strong mineral acids like sulfuric acid are commonly used.

Heterogeneous Catalysts: To overcome issues with catalyst separation and corrosion, solid acid catalysts such as ion-exchange resins are utilized.

Phase Transfer Catalysts: In systems using hydrogen peroxide, which is immiscible with the oily fatty acid ester, phase transfer catalysts can be employed to facilitate the reaction between the two phases.

Chemoenzymatic Systems: Lipases can be used to generate peroxy acids in situ from fatty acids and hydrogen peroxide, offering a milder and more selective route to epoxidation.

The resulting epoxidized this compound can serve as a precursor for the production of polyols, lubricants, plasticizers, and specialty polymers.

Functionalization of the Ester Linkage

The ester linkage in this compound is another key site for chemical modification, allowing for the cleavage or transformation of the molecule. The primary reactions involving the ester group are hydrolysis, transesterification, and reduction.

Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid (oleic acid) and an alcohol (erucyl alcohol). This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that reaches equilibrium.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, forming a carboxylate salt (soap) and the alcohol.

Transesterification:

Transesterification is the process of exchanging the erucyl alcohol group of the this compound with another alcohol. This reaction is typically catalyzed by an acid or a base. Transesterification is a key reaction in the production of biodiesel from vegetable oils, where triglycerides are converted to fatty acid methyl esters. In the context of this compound, transesterification could be used to synthesize other oleate esters.

Reduction:

The ester functionality of this compound can be reduced to yield two alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reduction of this compound would produce erucyl alcohol and oleyl alcohol.

These functionalization reactions of the ester linkage significantly broaden the range of potential derivatives that can be synthesized from this compound, enabling the production of a variety of valuable oleochemicals.

Synthesis of Polymeric and Oligomeric Derivatives from Oleate Esters

The presence of unsaturation in both the fatty acid and fatty alcohol chains of this compound makes it a suitable monomer for the synthesis of polymers and oligomers. These reactions primarily target the carbon-carbon double bonds.

Thermal and Acid-Catalyzed Oligomerization:

Unsaturated fatty acid esters can undergo oligomerization through thermal processes or in the presence of acid catalysts. These reactions lead to the formation of dimers, trimers, and higher-order oligomers. The polymerization can proceed through various mechanisms, including radical and cationic pathways, involving the double bonds. The resulting oligomers have increased viscosity and molecular weight compared to the monomeric ester.

Polyester (B1180765) Synthesis from Epoxidized Oleates:

Epoxidized oleates can be used as monomers for the synthesis of polyesters. The reaction can proceed through the ring-opening polymerization of the epoxide, initiated by the carboxylic acid group of another epoxidized oleate molecule. This results in the formation of a polyester chain with repeating units derived from the oleate. The properties of the resulting bioplastic can be tailored by controlling the polymerization conditions.

Free-Radical Polymerization:

The double bonds in oleate esters can also participate in free-radical polymerization reactions, often in the presence of other vinyl monomers. For instance, methyl oleate has been modified to incorporate an acrylated group after epoxidation, which can then undergo free-radical emulsion polymerization to form high molecular weight polymers suitable for applications such as pressure-sensitive adhesives.

The ability to form polymeric and oligomeric derivatives from this compound opens up possibilities for its use in the development of bio-based polymers, adhesives, and coatings.

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of Erucyl oleate (B1233923) from complex matrices and for its quantification. Gas and liquid chromatography are the primary techniques employed for this purpose.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like wax esters. However, due to the high molecular weight and low volatility of Erucyl oleate, high-temperature GC (HT-GC) is required for its analysis. The intact wax ester can be analyzed directly without derivatization, which simplifies sample preparation.

The separation is typically achieved on a non-polar capillary column, which separates compounds based on their boiling points and polarity. The retention time of this compound is influenced by its long carbon chain. In a GC-MS system, the mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization, confirming the identity of the eluting peak. The total ion chromatogram (TIC) can be used for quantification, often with the use of an internal standard for improved accuracy. researchgate.netnih.gov

Table 1: Representative High-Temperature Gas Chromatography (HT-GC) Conditions for Wax Ester Analysis

| Parameter | Condition |

| Column | Fused-silica capillary column (e.g., DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness) |

| Injector Temperature | 390 °C |

| Detector Temperature | 390 °C |

| Oven Program | 120 °C to 240 °C at 15 °C/min, then to 390 °C at 8 °C/min, hold for 6 min |

| Carrier Gas | Helium |

| Injection Mode | Split |

| MS Detection | Electron Ionization (EI) mode, scanning m/z 50-920 |

This table presents typical conditions for the analysis of long-chain wax esters and can be adapted for this compound. nih.gov

Liquid chromatography, especially high-performance liquid chromatography (HPLC), offers a versatile alternative for the analysis of this compound, particularly for samples that are not suitable for GC due to thermal instability or high boiling points. Reversed-phase HPLC is a common mode for the separation of lipids. For wax esters, specialized columns such as C30 columns have been shown to provide excellent separation of different molecular species. tandfonline.com

The mobile phase typically consists of a gradient of organic solvents, such as methanol (B129727) and chloroform, which allows for the elution of highly non-polar compounds like this compound. tandfonline.com Detection can be achieved using various detectors. While UV detectors have limited utility for saturated esters, an evaporative light-scattering detector (ELSD) or a charged aerosol detector (CAD) can provide a more universal response. tandfonline.comresearchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and structural information, making it a powerful technique for the identification and quantification of this compound in complex mixtures. tandfonline.comspectroscopyonline.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Wax Ester Analysis

| Parameter | Condition |

| Column | C30 Reversed-Phase Column |

| Mobile Phase | Gradient of Methanol and Chloroform |

| Detector | Evaporative Light-Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) |

| Flow Rate | Dependent on column dimensions |

| Temperature | Ambient or controlled |

This table outlines a general approach for the HPLC analysis of wax esters, which can be optimized for this compound. tandfonline.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for the definitive structural confirmation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, characteristic signals for the different proton environments are expected. The olefinic protons of the erucyl and oleate moieties would appear in the downfield region (around 5.3 ppm). The protons on the carbon adjacent to the ester oxygen (the α-methylene group of the erucyl alcohol part) would also be deshielded. The numerous methylene (B1212753) protons of the long alkyl chains would give rise to a large, complex signal in the upfield region.

The ¹³C NMR spectrum provides information about each carbon atom in the molecule. The carbonyl carbon of the ester group would have a characteristic chemical shift in the downfield region (around 173 ppm). ikm.org.my The olefinic carbons would also appear in a distinct region of the spectrum. The numerous sp³ hybridized carbons of the alkyl chains would be observed in the upfield region. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure. magritek.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~173 |

| Olefinic Protons (-CH=CH-) | ~5.3 | ~130 |

| Methylene adjacent to ester oxygen (-O-CH₂-) | ~4.1 | ~64 |

| Methylene α to carbonyl (-CH₂-C=O) | ~2.3 | ~34 |

| Methylene α to double bond (-CH₂-CH=) | ~2.0 | ~27 |

| Bulk Methylene groups (-(CH₂)n-) | ~1.2-1.4 | ~29-32 |

| Terminal Methyl (-CH₃) | ~0.9 | ~14 |

These are approximate chemical shifts based on data for similar long-chain esters and fatty acids. Actual values may vary slightly. ikm.org.myredalyc.orgresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification. For this compound, both electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used. tandfonline.comnih.govresearchgate.net

In GC-MS, which typically uses EI, the molecular ion peak of this compound may be weak or absent due to extensive fragmentation. However, the fragmentation pattern is highly informative. Characteristic fragments include the acylium ion from the oleate moiety and ions corresponding to the loss of the erucyl alcohol chain. researchgate.netnih.gov

In LC-MS, softer ionization techniques like ESI or APCI are often used. These methods typically produce a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺), which allows for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information similar to that obtained from EI-MS. spectroscopyonline.comnih.gov

Table 4: Expected Mass Spectrometric Fragments for this compound

| Ionization Mode | Expected Key Ions | Information Provided |

| Electron Ionization (EI) | Acylium ion of oleic acid, fragments from the erucyl chain | Structure of the fatty acid and alcohol components |

| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Molecular weight |

| ESI-MS/MS | Fragments corresponding to the loss of the neutral alcohol or acid | Structural confirmation |

This table summarizes the expected behavior of this compound in different mass spectrometry experiments based on general knowledge of wax ester analysis. nih.govnih.gov

Advanced Detection and Quantification Techniques

Beyond standard detectors, advanced techniques can enhance the detection and quantification of this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with either GC or LC, can provide highly accurate mass measurements. spectroscopyonline.com This allows for the determination of the elemental composition of the molecule and its fragments, leading to a very high degree of confidence in its identification.

For quantification, while traditional methods rely on calibration curves with external or internal standards, advanced detectors like the charged aerosol detector (CAD) offer a more uniform response for non-volatile analytes, irrespective of their chemical structure. This can be particularly advantageous for the quantification of this compound without the need for a specific reference standard, especially in complex mixtures where such standards may not be available. researchgate.net

Industrial and Specialized Material Applications Beyond Personal Care

Lubricant Formulations and Tribological Studies

The unique properties of long-chain wax esters, such as erucyl oleate (B1233923), make them highly valuable as high-performance lubricants and additives. mosselman.eu Their chemical structure is comparable to the primary components of sperm whale oil and jojoba oil, which are renowned for their excellent lubricity, load-bearing capacity, and stability at high pressures and temperatures. google.com The polarity of the ester group allows these molecules to adhere to metal surfaces, creating a protective film that reduces friction and wear. google.com

While specific tribological studies focusing exclusively on erucyl oleate are not extensively detailed in publicly available literature, the performance of chemically similar wax esters, such as oleyl oleate, provides significant insight. Oleyl oleate, for instance, has been shown to have a positive impact on wear protection and is considered a viable general-purpose industrial biolubricant. ekb.eg Research into such analogues demonstrates properties desirable in industrial lubricants, including a high viscosity index, high flash point, and significant oxidative stability. ekb.eg

Biolubricant Development

In the push for environmentally friendly and renewable materials, this compound represents a key target molecule in the development of biolubricants. biointerfaceresearch.com Biolubricants derived from plant and animal sources are sought after for their biodegradability and non-toxic nature. biointerfaceresearch.com The synthesis of specific wax esters like this compound allows for the tailoring of lubricant properties. nih.gov

The development process often involves the esterification of a long-chain fatty acid (like oleic acid) with a long-chain fatty alcohol (like erucyl alcohol). rasayanjournal.co.in The goal is to create molecules that replicate or exceed the performance of traditional mineral oil-based lubricants and now-restricted natural waxes like sperm whale oil. google.comgoogle.com Key performance characteristics targeted in the development of these biolubricants include excellent lubrication properties, high thermal stability, and a low melting point to ensure fluidity over a broad temperature range. nih.govresearchgate.net The long, monounsaturated carbon chains of both the acid and alcohol components of this compound are critical to achieving these desired lubricant characteristics. google.com

Performance Evaluation in Industrial Machinery

Direct performance evaluations of this compound in specific industrial machinery are not widely published. However, the historical use of analogous compounds provides a strong indication of its potential applications. Jojoba oil, a natural source of wax esters chemically similar to this compound, was used during World War II as an additive for motor, transmission, and differential gear oils, and as a lubricant for machine guns. wikipedia.orgatamanchemicals.com This history underscores the robustness and high-performance capabilities of these types of wax esters under demanding mechanical conditions. wikipedia.org Modern applications for such esters continue to be in high-temperature and high-pressure environments where stability and lubricity are paramount. google.com

Plasticizer and Stabilizer Applications

The use of fatty acid esters as plasticizers, particularly for polymers like polyvinyl chloride (PVC), is a well-established practice. researchgate.netnih.gov These bio-based plasticizers are seen as greener alternatives to traditional phthalate-based plasticizers. nih.gov Esters function by embedding themselves between polymer chains, increasing the free volume and allowing the chains to move more freely, which imparts flexibility. hallstarindustrial.com

Emulsifying and Surfactant Agents in Industrial Processes

Surfactants are amphiphilic molecules used across numerous industries as cleaning agents, emulsifiers, dispersants, and wetting agents. firp-ula.orgmdpi.com Fatty acid derivatives, including esters, can exhibit these surface-active properties. nof.co.jp The development of surfactants from C18 and C22 fatty acids like oleic and erucic acid is an area of research aimed at utilizing readily available bio-based feedstocks for applications typically dominated by C12-C14 chain compounds. scilit.comresearchgate.net

Application in Agricultural Formulations (e.g., Plant Protection Products)

This compound has been identified as a suitable component in adjuvant formulations for agricultural chemicals. google.com Specifically, it can be used as an oil phase component in microemulsions. google.com These microemulsions serve as carriers or adjuvants for agrochemicals like pesticides (herbicides, insecticides, fungicides) and plant growth regulators. google.com The role of the oil phase containing this compound is to help solubilize or carry water-insoluble active ingredients, improve the stability of the formulation, and potentially enhance the penetration of the active ingredient into the target pest or plant. google.comkuleuven.be The use of biodegradable, low-volatility esters like this compound represents a move toward more environmentally friendly plant protection products. kuleuven.be

Role in Enhanced Oil Recovery (EOR) Formulations

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. youtube.com Chemical EOR, a prominent method, often involves injecting surfactant solutions to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil droplets. google.commdpi.com While a wide variety of surfactants are investigated and used for this purpose, including alcohol sulfates and internal olefin sulfonates, there is no specific information in the reviewed literature indicating the use or evaluation of this compound in EOR formulations. google.com The primary focus in chemical EOR is on surfactants that can create ultra-low interfacial tension, and the suitability of long-chain wax esters for this specific role has not been documented. google.comresearchgate.net

Data on a Chemically Similar Wax Ester

Data sourced from a study on Oleyl Oleate, a C36 analogue of this compound (C40). ekb.eg

Summary of Industrial Applications

Precursor for Advanced Chemical Intermediates

This compound, a large wax ester molecule, possesses distinct reactive sites that allow it to serve as a precursor for a variety of advanced chemical intermediates. The presence of two carbon-carbon double bonds—one originating from the oleic acid moiety and the other from the erucyl alcohol moiety—along with the central ester linkage, provides avenues for targeted chemical transformations. These modifications can yield derivatives with tailored properties suitable for specialized industrial applications.

The primary pathways for converting this compound into valuable intermediates involve reactions at the sites of unsaturation. These include epoxidation, hydrogenation, and oxidative cleavage, which are well-established for long-chain unsaturated fatty acids and their esters. scilit.comresearchgate.netresearchgate.net

Epoxidation and Subsequent Reactions: The double bonds within the this compound molecule can be converted into epoxide (oxirane) rings. This process is typically achieved by reacting the ester with a peracid, such as performic or peracetic acid, which can be generated in situ from formic or acetic acid and hydrogen peroxide. rsc.orgijcce.ac.irnih.gov The resulting epoxidized this compound is a versatile intermediate. The high strain of the oxirane ring allows for ring-opening reactions, leading to the formation of various functional groups.

For instance, acid-catalyzed hydrolysis of the epoxide groups yields diols. researchgate.net These diol-containing esters can be further processed to create polyols, which are key building blocks for the synthesis of polyurethanes and polyesters. researchgate.net The introduction of these polar hydroxyl groups also significantly alters the surfactant properties of the molecule, making such derivatives useful in the formulation of specialized emulsifiers and detergents. scilit.comresearchgate.net

Hydrogenation: The unsaturated C=C bonds in this compound can be fully or partially saturated through hydrogenation. This reaction typically involves treating the ester with hydrogen gas in the presence of a metal catalyst, such as rhodium-tin-boron complexes. rsc.org Complete hydrogenation converts this compound into behenyl stearate, a fully saturated wax ester. This process enhances the thermal and oxidative stability of the compound, making it a more robust material for applications in high-temperature lubricants and as a structuring agent in cosmetics and plastics. researchgate.net The selective hydrogenation of the acid portion to an alcohol is another pathway to produce different types of fatty alcohols. rsc.org

Other Potential Transformations: Beyond epoxidation and hydrogenation, the ester linkage of this compound can be cleaved through hydrolysis to yield erucyl alcohol and oleic acid, or through transesterification to produce different esters. These constituent molecules can then be used as feedstocks for other chemical syntheses. For example, oleic acid can be converted into oleamide, a common slip agent, through reaction with urea. ijnc.irijnc.ir Furthermore, oxidative cleavage of the double bonds can produce valuable mono- and dicarboxylic acids, which serve as monomers for polymer production. rsc.org

The table below summarizes the key chemical transformations of the functional groups within this compound and the resulting advanced chemical intermediates.

| Transformation Reaction | Reactive Site(s) | Reagents & Catalysts | Resulting Intermediate(s) | Potential Applications of Intermediates |

| Epoxidation | C=C double bonds | Performic/Peracetic acid (generated in situ from H₂O₂ and formic/acetic acid) ijcce.ac.irnih.gov | Epoxidized this compound | Plasticizers, Stabilizers |

| Epoxide Ring-Opening (Hydrolysis) | Epoxide rings | Acid catalysts | This compound Diols/Polyols | Polyurethane/Polyester (B1180765) precursors, Surfactants researchgate.netresearchgate.net |

| Hydrogenation | C=C double bonds | H₂, Metal catalysts (e.g., Rh-Sn-B) rsc.org | Behenyl Stearate (Saturated Wax Ester) | High-stability lubricants, Structuring agents researchgate.net |

| Hydrolysis | Ester linkage | Acid or base catalysts | Erucic Acid, Oleyl Alcohol | Feedstock for other chemical syntheses |

| Transesterification | Ester linkage | Acid or base catalysts, Alcohols | Different Wax Esters | Specialty lubricants, Emollients |

| Amidation (of derived Oleic Acid) | Carboxyl group | Urea, AlCl₃ catalyst ijnc.irijnc.ir | Oleamide | Polymer slip agents |

| Oxidative Cleavage | C=C double bonds | Ozone or other strong oxidizing agents/catalysts rsc.org | Monocarboxylic acids, Dicarboxylic acids | Polymer monomers, Synthesis of fine chemicals |

Biotechnological Transformations and Microbial Interactions

Microbial Metabolism of Erucic Acid

Erucic acid, a very-long-chain monounsaturated fatty acid found in plants of the Brassicaceae family (e.g., rapeseed and mustard), can be metabolized by specific gut microbes. frontiersin.orgresearchgate.netnih.govx-mol.net Research indicates a positive correlation between the consumption of foods rich in erucic acid and the population of lactic acid bacteria (LAB) in the gut. researchgate.netnih.govx-mol.netresearchgate.net

Lactobacillus johnsonii, a known probiotic and a common resident of the human gastrointestinal tract, can efficiently use erucic acid as a source of fatty acids. researchgate.netnih.govresearchgate.net Studies, such as those on L. johnsonii N6.2, have shown that this bacterium and other LAB species can grow using erucic acid as the sole fatty acid source. frontiersin.orgnih.govresearchgate.net The bacterium incorporates the external erucic acid into its cellular structure, which leads to significant alterations in its own fatty acid profile. frontiersin.orgresearchgate.netnih.govufl.edu

The incorporation and processing of external fatty acids like erucic acid in bacteria are managed by specific enzymatic pathways. In Gram-positive bacteria, including Lactobacillus, exogenous fatty acids are activated for use in phospholipid synthesis via a fatty acid kinase (Fak) system. unr.edu.ar

FakA/FakB System: This is a two-part system where FakB, a fatty acid binding protein, delivers the fatty acid to FakA, the kinase enzyme. unr.edu.ar FakA then phosphorylates the fatty acid, creating an acyl-phosphate. frontiersin.orgunr.edu.ar Transcriptomic analysis of L. johnsonii N6.2 revealed that when grown in the presence of erucic acid, the expression of fakB2 and fakB4 genes is significantly increased, indicating their key role in the uptake of this specific fatty acid. frontiersin.orgresearchgate.netresearchgate.net

PlsX/PlsY/PlsC Pathway: This pathway is fundamental for building the phospholipid molecules that make up bacterial cell membranes. unr.edu.arcicbiogune.es

PlsX is a transacylase that can convert acyl-acyl carrier protein (acyl-ACP) into acyl-phosphate. unr.edu.arasbmb.org

PlsY is an acyltransferase that takes the acyl group from the acyl-phosphate (produced by either FakA or PlsX) and attaches it to glycerol-3-phosphate, forming lysophosphatidic acid. unr.edu.arnih.gov

PlsC , another acyltransferase, adds a second acyl chain to lysophosphatidic acid to create phosphatidic acid, the universal precursor for phospholipids (B1166683) in bacteria. unr.edu.arnih.gov

In L. johnsonii N6.2 exposed to erucic acid, the genes plsY2, plsC2, and plsC4 were notably induced, while plsX expression remained constant. frontiersin.orgresearchgate.netresearchgate.net This coordinated gene expression allows the bacterium to efficiently channel external erucic acid into its membrane synthesis machinery. frontiersin.org

This table summarizes the observed changes in the expression of genes involved in fatty acid metabolism in Lactobacillus johnsonii N6.2 when exposed to erucic acid (EA) compared to standard growth media. Data is based on transcriptomic studies.

| Gene | Pathway | Function | Expression Change with Erucic Acid | Reference |

|---|---|---|---|---|

| fakB2 | FakA/FakB System | Fatty Acid Binding Protein | Significantly Upregulated | frontiersin.orgresearchgate.netresearchgate.net |

| fakB4 | FakA/FakB System | Fatty Acid Binding Protein | Significantly Upregulated | frontiersin.orgresearchgate.netresearchgate.net |

| fakA | FakA/FakB System | Fatty Acid Kinase | Constitutively Expressed | frontiersin.org |

| plsX | PlsX/PlsY/PlsC Pathway | Phosphate Acyltransferase | Constitutive (No Change) | frontiersin.orgresearchgate.netresearchgate.net |

| plsY2 | PlsX/PlsY/PlsC Pathway | Glycerol-3-phosphate 1-O-acyltransferase | Induced | frontiersin.orgresearchgate.netresearchgate.net |

| plsC2 | PlsX/PlsY/PlsC Pathway | 1-acyl-sn-glycerol-3-phosphate acyltransferase | Induced | frontiersin.orgresearchgate.netresearchgate.net |

| plsC4 | PlsX/PlsY/PlsC Pathway | 1-acyl-sn-glycerol-3-phosphate acyltransferase | Induced | frontiersin.orgresearchgate.netresearchgate.net |

Biosynthesis of Long-Chain Fatty Acids from Erucic Acid

Once Lactobacillus johnsonii N6.2 incorporates erucic acid, it doesn't just use it as is; it modifies it to synthesize a range of other long-chain fatty acids. frontiersin.orgresearchgate.netufl.edu Liquid chromatography-mass spectrometry (LC-MS) analyses have revealed that the bacterium can rapidly convert erucic acid into other important omega-9 monounsaturated fatty acids, such as gondoic acid (20:1) and nervonic acid (24:1). frontiersin.orgresearchgate.netufl.edunih.gov This indicates that the bacterium possesses enzymatic systems for fatty acid elongation and potentially desaturation, allowing it to tailor the imported fatty acids to meet its specific physiological needs for membrane structure and function. frontiersin.org

Comparison of Erucyl Oleate (B1233923) with Other Oleate Esters in Biological Contexts

Erucyl oleate is a wax ester, a molecule formed by the esterification of erucic acid (a C22:1 fatty acid) with oleyl alcohol (derived from oleic acid, a C18:1 fatty acid). Its biological properties differ from other oleate esters due to the significant length of its erucyl group.

When comparing oleate esters, the length of the alcohol chain is a critical determinant of physical and biological properties.

Short-Chain Oleate Esters: Esters like ethyl oleate are formed from oleic acid and a short-chain alcohol (ethanol). atamankimya.com These are less viscous and more rapidly absorbed and hydrolyzed by tissues compared to long-chain esters. atamankimya.com

Long-Chain Oleate Esters (Wax Esters): this compound and oleyl oleate (from oleic acid and oleyl alcohol) are much larger, more hydrophobic molecules. rasayanjournal.co.in These liquid wax esters are valued for properties like high oxidative stability and lubricity. rasayanjournal.co.ingoettingen-research-online.de In biological systems, the large size and high hydrophobicity of this compound would likely lead to slower enzymatic hydrolysis and absorption compared to short-chain esters. The specific fatty acid composition of steroidal esters, a related class of biological esters, has been shown to affect their metabolic stability and biological activity, suggesting that the unique structure of this compound would likewise dictate its specific interactions and fate within a biological system. nih.gov

Environmental Implications and Sustainable Chemistry Perspectives

Bioremediation Potential of Erucyl Oleate (B1233923) and Related Esters

The inherent biodegradability of wax esters like erucyl oleate suggests their potential application in bioremediation strategies. Bioremediation harnesses biological processes to remove or neutralize pollutants from the environment.

While specific studies on the bioremediation potential of this compound are not extensively documented, the broader class of wax esters and the microorganisms that metabolize them offer insights. Certain bacteria isolated from marine environments have demonstrated the ability to produce and degrade wax esters. asm.org For instance, strains of Acinetobacter, Pseudomonas, and Marinobacter can utilize isoprenoid compounds to produce wax esters. asm.org This metabolic capability suggests that these or similar microorganisms could potentially be used to break down wax ester-based pollutants.

Furthermore, research on other types of esters highlights the capacity of microbial enzymes to degrade these compounds. An ester hydrolase from Nocardioides sp. strain SG-4G has shown broad substrate specificity, with the ability to hydrolyze various pollutants, including carbamate (B1207046) and anilide herbicides, as well as phthalate (B1215562) diesters. nih.gov The degradation of these esters results in less toxic products. nih.gov Similarly, Gordonia sp. GZ-YC7 has demonstrated the ability to degrade a range of phthalate esters, even at high concentrations, making it a candidate for remediating contaminated soil. mdpi.com

The principle of using biosurfactants, some of which are ester-based, in bioremediation is also well-established. Biosurfactants can enhance the breakdown of hydrophobic pollutants like oil and heavy metals. mdpi.com For example, a rhamnolipid biosurfactant produced using residual sunflower oil was effective in reducing the concentration of several heavy metals in aqueous solutions. mdpi.com These examples underscore the potential for ester-degrading microorganisms and their enzymes to be employed in cleaning up environmental contaminants, a role that could extend to long-chain wax esters like this compound.

Sustainable Production Routes

The shift away from petrochemical-based manufacturing has spurred research into sustainable methods for producing valuable chemicals like this compound. These approaches prioritize the use of renewable resources and environmentally benign processes.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be aligned with the principles of green chemistry, which advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency. rroij.com Traditional chemical synthesis of wax esters often involves high temperatures and acid catalysts, which can lead to unwanted side reactions and energy-intensive purification steps. bioline.org.br